molecular formula C13H8Cl2O3 B6403995 2-Chloro-5-(2-chloro-5-hydroxyphenyl)benzoic acid, 95% CAS No. 1261946-43-3

2-Chloro-5-(2-chloro-5-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6403995
CAS RN: 1261946-43-3
M. Wt: 283.10 g/mol
InChI Key: NDQIRLBQVBHWDF-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-chloro-5-hydroxyphenyl)benzoic acid, or 2C5HPCA, is a synthetic compound that is widely used in scientific research. It is a derivative of benzoic acid and is known for its antibacterial properties and its ability to inhibit the growth of certain bacteria. 2C5HPCA has been studied extensively in the laboratory, and its potential applications in research have been explored.

Scientific Research Applications

2C5HPCA has several potential applications in scientific research. It has been studied for its potential use as an antibacterial agent, for its ability to inhibit the growth of certain bacteria, and for its potential role in cancer research. In addition, 2C5HPCA has been studied for its potential use as a therapeutic agent for the treatment of certain diseases, as well as for its potential use as a diagnostic agent.

Mechanism of Action

The mechanism of action of 2C5HPCA is not fully understood. However, it is believed that the compound binds to certain bacterial proteins, which in turn inhibits their growth. In addition, 2C5HPCA has been shown to interfere with the production of certain enzymes in bacteria, which can inhibit their growth.
Biochemical and Physiological Effects
2C5HPCA has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria, and it has been shown to have a variety of anti-inflammatory and antioxidant effects. In addition, 2C5HPCA has been shown to have potential anti-cancer effects, as well as potential anti-viral effects.

Advantages and Limitations for Lab Experiments

2C5HPCA is a relatively stable compound and is easy to synthesize in the laboratory. However, it is important to note that the compound is toxic and can be irritating to the skin and eyes. In addition, the compound is not very soluble in water, so it is important to use an appropriate solvent for its synthesis.

Future Directions

There are several potential future directions for 2C5HPCA. One potential application is its use as an antibacterial agent, as it has been shown to have potential antibacterial properties. In addition, 2C5HPCA has been studied for its potential use as an anti-cancer agent, as well as its potential use as an antiviral agent. Furthermore, there is potential for 2C5HPCA to be used as a therapeutic agent for the treatment of certain diseases, as well as its potential use as a diagnostic agent. Finally, further research is needed to better understand the mechanism of action of 2C5HPCA, as well as to explore its potential applications in other areas.

Synthesis Methods

2C5HPCA is synthesized by reacting 2-chloro-5-hydroxybenzoic acid with sodium hypochlorite in an aqueous solution. The reaction is carried out at room temperature and yields a white solid product. This product is then purified by recrystallization and further purified by column chromatography. The purity of the final product is typically 95%.

properties

IUPAC Name

2-chloro-5-(2-chloro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-11-4-2-8(16)6-9(11)7-1-3-12(15)10(5-7)13(17)18/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQIRLBQVBHWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690487
Record name 2',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261946-43-3
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′,4-dichloro-5′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261946-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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